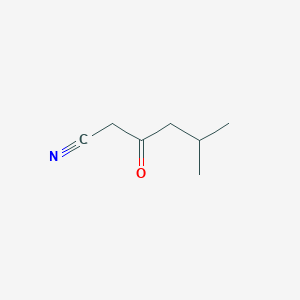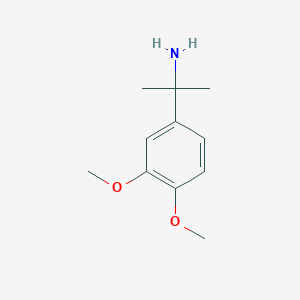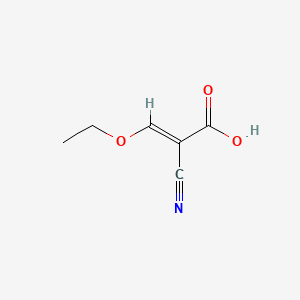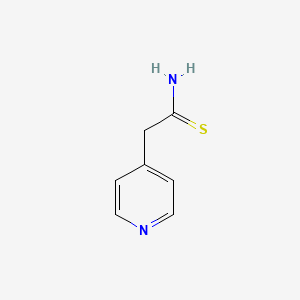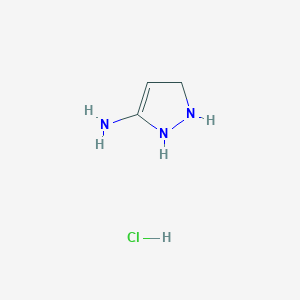
2,5-dihydro-1H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound with significant importance in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction proceeds through nucleophilic addition, followed by cyclization and subsequent formation of the pyrazole ring.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2,5-Dihydro-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,5-dihydro-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
3-Aminopyrazole: Another pyrazole derivative with similar structural features.
4-Aminopyrazole: Differing in the position of the amino group, leading to distinct reactivity and applications.
5-Aminopyrazole: Similar to 2,5-dihydro-1H-pyrazol-3-amine but with variations in chemical properties.
Uniqueness: 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Propriétés
Numéro CAS |
4189-86-0 |
|---|---|
Formule moléculaire |
C3H9Cl2N3 |
Poids moléculaire |
158.03 g/mol |
Nom IUPAC |
2,3-dihydro-1H-pyrazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C3H7N3.2ClH/c4-3-1-2-5-6-3;;/h1,5-6H,2,4H2;2*1H |
Clé InChI |
RDJUSZXKPLSYPX-UHFFFAOYSA-N |
SMILES |
C1C=C(NN1)N.Cl |
SMILES canonique |
C1C=C(NN1)N.Cl.Cl |
| 4189-86-0 | |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B1274178.png)
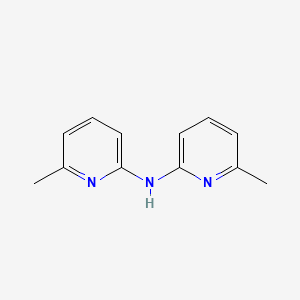
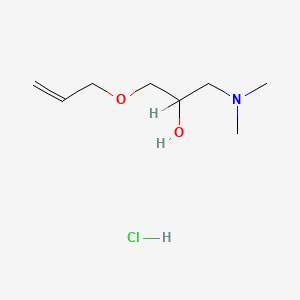

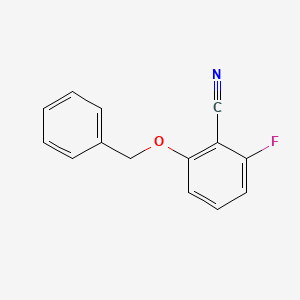


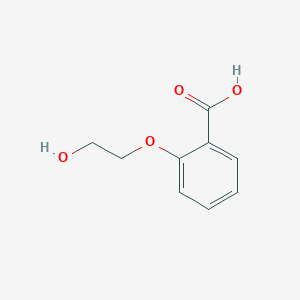
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)

